2-(4-Bromo-3-chlorophenyl)propan-2-ol
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Overview
Description
2-(4-Bromo-3-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrClO It is a derivative of phenylpropanol, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chlorophenyl)propan-2-ol typically involves the bromination and chlorination of a phenylpropanol precursor. One common method is the reaction of 4-bromo-3-chlorobenzaldehyde with isopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-Bromo-3-chlorophenyl)propan-2-one, while reduction may produce 2-(4-Bromo-3-chlorophenyl)propane.
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3’-chloropropiophenone
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
- 2-Bromo-1-(3-chlorophenyl)propan-1-one
Uniqueness
2-(4-Bromo-3-chlorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-(4-Bromo-3-chlorophenyl)propan-2-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H10BrClO, with a molecular weight of 253.54 g/mol. The compound features a propanol backbone substituted with a bromo and a chloro group on the aromatic ring.
Property | Value |
---|---|
Molecular Formula | C10H10BrClO |
Molecular Weight | 253.54 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of phenolic compounds followed by alkylation. The process can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
In a study assessing the antimicrobial efficacy of several derivatives, this compound showed moderate inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 20 to 40 µg/mL. The Minimum Inhibitory Concentration (MIC) values were determined to be significant compared to standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that it inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis via the activation of caspase pathways and the inhibition of cell cycle progression. This was evidenced by flow cytometry analyses showing increased sub-G1 phase populations in treated cells.
Table: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15 | Apoptosis induction |
MCF7 | 20 | Cell cycle arrest |
Properties
Molecular Formula |
C9H10BrClO |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3 |
InChI Key |
IXVUIGKTJLBRSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Br)Cl)O |
Origin of Product |
United States |
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